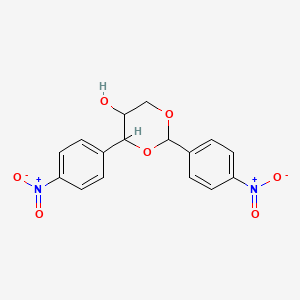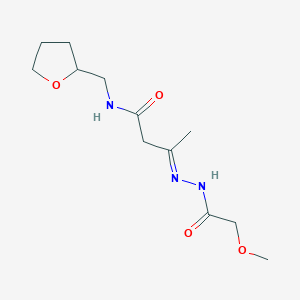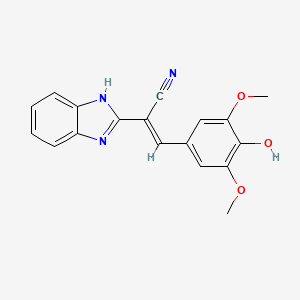
1-(4-Bromophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group, a methylpiperidinyl group, and a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or a brominating agent.
Attachment of the Methylpiperidinyl Group: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This might involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione
- 1-(4-Fluorophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione
- 1-(4-Methylphenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione
Uniqueness
1-(4-Bromophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine atoms are known to participate in halogen bonding, which can affect the compound’s binding affinity and specificity in biological systems.
Properties
Molecular Formula |
C16H19BrN2O2 |
|---|---|
Molecular Weight |
351.24 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19BrN2O2/c1-11-4-2-3-9-18(11)14-10-15(20)19(16(14)21)13-7-5-12(17)6-8-13/h5-8,11,14H,2-4,9-10H2,1H3 |
InChI Key |
RNLRZMGOBDJQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]azepan-2-one](/img/structure/B11103801.png)



![2-[(4-chlorobenzyl)sulfanyl]-N'-(propan-2-ylidene)acetohydrazide](/img/structure/B11103822.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B11103828.png)
![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B11103832.png)
![1-[5-(3-bromophenyl)-2-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11103837.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]benzohydrazide](/img/structure/B11103839.png)
![3-chloro-5-(4-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11103845.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-2-methylaniline](/img/structure/B11103846.png)

![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11103860.png)

